molecular formula C10H11BrO4S B8391618 4-(2-Bromopropionyl)phenyl methanesulfonate

4-(2-Bromopropionyl)phenyl methanesulfonate

Cat. No.: B8391618
M. Wt: 307.16 g/mol
InChI Key: GDLIRPCAPVYTJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Bromopropionyl)phenyl methanesulfonate is a useful research compound. Its molecular formula is C10H11BrO4S and its molecular weight is 307.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11BrO4S

Molecular Weight

307.16 g/mol

IUPAC Name

[4-(2-bromopropanoyl)phenyl] methanesulfonate

InChI

InChI=1S/C10H11BrO4S/c1-7(11)10(12)8-3-5-9(6-4-8)15-16(2,13)14/h3-7H,1-2H3

InChI Key

GDLIRPCAPVYTJX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)OS(=O)(=O)C)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A tetrahydrofuran solution (50 mL) of 15.0 g (100 mmol) of p-hydroxypropiophenone and 12.143 g (1.2 equivalents) of triethylamine was cooled to 5° C. To this solution, 12.60 g (1.1 equivalents) of methanesulfonyl chloride was added dropwise over 30 minutes, followed by 1 hour of stirring. To the resulting solution, 40 mL of water and 70 mL of ethyl acetate were added to conduct extraction. The organic layer was washed with 50 mL of saturated brine, dried over anhydrous magnesium sulfate, and subjected to distillation under a reduced pressure to remove the solvents. A white solid was obtained as a result. This white solid was crystallized from 40 mL of ethyl acetate and 120 mL of hexane to thereby obtain white crystals of p-(methanesulfonyloxy)propiophenone (21.17 g, isolation yield: 93%). To a tetrahydrofuran solution (20 mL) of 4.560 g (20 mmol) of p-(methanesulfonyloxy)propiophenone, a hexane solution (5 mL) of 3.516 g (1.1 equivalent) of bromine was added at 15° C., followed by 1 hour of stirring. To the resulting solution, 30 mL of saturated sodium hydrogen carbonate and 30 mL of ethyl acetate were added to conduct extraction. The organic layer was washed with 20 mL of a saturated sodium hydrogen carbonate solution, dried over anhydrous magnesium sulfate, and subjected to distillation under a reduced pressure to remove the solvent. 1-[4-(Methanesulfonyloxy)phenyl]-2-bromo-1-propanone was obtained as an yellow, oily substance (10.12 g, crude yield: 97%).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
4.56 g
Type
reactant
Reaction Step One
Quantity
3.516 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

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